Species Selectivity vs. BAY36-7620
In a head-to-head comparison of multiple mGlu1 NAMs, VU0410425 demonstrates the most extreme species disconnect between rat and human receptors. While JNJ16259685 shows a moderate ~3-fold decrease in potency at human mGlu1, VU0410425 and BAY36-7620 both display a >30-fold difference, with VU0410425 exhibiting complete inactivity at human mGlu1 (IC50 > 30 µM) [1]. This quantifies VU0410425 as a high-stringency tool for studies where complete rat-specific activity is required.
| Evidence Dimension | Functional potency (IC50) at rat vs. human mGlu1 receptors |
|---|---|
| Target Compound Data | Rat IC50 = 140 nM; Human IC50 > 30 µM |
| Comparator Or Baseline | JNJ16259685 (Rat IC50 ≈ 2.1 nM, Human ≈ 3-fold decrease); BAY36-7620 (Rat IC50 = 160 nM, Human ≈ >30-fold decrease) |
| Quantified Difference | VU0410425: >214-fold difference (human inactive). JNJ16259685: ~3-fold. BAY36-7620: >30-fold. |
| Conditions | Calcium mobilization assay in HEK cells expressing rat or human mGlu1. |
Why This Matters
This defines VU0410425's unique utility as a rat-specific mGlu1 NAM, essential for preclinical studies where cross-reactivity with human targets must be excluded.
- [1] Cho, H. P., et al. (2014). A novel class of succinimide-derived negative allosteric modulators of metabotropic glutamate receptor subtype 1 provides insight into a disconnect in activity between the rat and human receptors. ACS Chemical Neuroscience, 5(7), 597-610. View Source
